molecular formula C11H17NO3S B8617687 N-(tert-butyl)-2-methoxybenzenesulfonamide

N-(tert-butyl)-2-methoxybenzenesulfonamide

Cat. No. B8617687
M. Wt: 243.32 g/mol
InChI Key: UMMUVXGEWVKCCZ-UHFFFAOYSA-N
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Patent
US07855166B2

Procedure details

A solution of 30.00 g (145.17 mmol) of 2-methoxybenzenesulfonyl chloride in 150 ml of dichloromethane is admixed dropwise at 5-10° C. with 22.30 g (304.87 mmol) of tert-butylamine. The mixture is then stirred at room temperature for 2 h. Following extraction with water, the organic phase is dried over sodium sulfate and evaporated to dryness. This gives 31.10 g (88% of theory) of N-(tert-butyl)-2-methoxybenzenesulfonamide.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9](Cl)(=[O:11])=[O:10].[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14]>ClCCl>[C:13]([NH:17][S:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])(=[O:11])=[O:10])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.